molecular formula C6HF13 B1293504 1H-Perfluorohexane CAS No. 355-37-3

1H-Perfluorohexane

Cat. No.: B1293504
CAS No.: 355-37-3
M. Wt: 320.05 g/mol
InChI Key: XJSRKJAHJGCPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Perfluorohexane, also known as tridecafluorohexane, is a fluorocarbon compound with the molecular formula C6HF13. It is a derivative of hexane where all hydrogen atoms except one are replaced by fluorine atoms. This compound is known for its unique properties, such as high chemical stability, low surface tension, and high gas solubility, making it useful in various industrial and scientific applications .

Preparation Methods

1H-Perfluorohexane can be synthesized through several methods:

Chemical Reactions Analysis

1H-Perfluorohexane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Scientific Research Applications

1H-Perfluorohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Perfluorohexane is primarily based on its physical properties rather than chemical reactivity. Its high gas solubility allows it to transport gases like oxygen efficiently. In medical applications, it forms a monolayer on the surface of the lungs, preventing the evaporation of the aqueous phase of the tears and allowing efficient gas exchange .

Comparison with Similar Compounds

1H-Perfluorohexane is unique due to its single hydrogen atom, which differentiates it from fully fluorinated compounds like perfluorohexane (C6F14). Similar compounds include:

    Perfluorohexane (C6F14): Fully fluorinated, used in similar applications but with different physical properties.

    Perfluorooctane (C8F18): Longer chain, used in similar applications but with higher boiling points.

    Perfluorodecane (C10F20): Even longer chain, used in high-temperature applications .

This compound stands out due to its unique balance of properties, making it versatile for various applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF13/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSRKJAHJGCPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11CF2H, C6HF13
Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188995
Record name 1H-Perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-37-3
Record name 1H-Perfluorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Perfluorohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-PERFLUOROHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837H3TP46U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a 1 l four-necked flask equipped with a stirrer, a distillation apparatus-equipped reflux condenser, a dropping funnel and a thermometer, 400 cc of isopropyl alcohol (the water content in the isopropyl alcohol being not higher than 50 ppm, the same is true in the following Examples), and 84.2 g (0.75 mol) of potassium tert-butoxide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 223 g (0.5 mol) of C6F13I was dropwise added thereto over a period of two hours. After completion of the dropwise addition, heating and refluxing were continued for one hour. The conversion at that time was 100%. A fraction with a boiling point of up to 75° C. was recovered by distillation from the reactor and further washed five times with 200 g of water, to obtain 151 g of C6F13H having a purity of 99.8%. In the reactor, no formation of tar was observed.
Quantity
84.2 g
Type
reactant
Reaction Step One
Quantity
223 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 1 l four-necked flask equipped with a stirrer, a distillation apparatus-equipped reflux condenser, a dropping funnel and a thermometer, 200 cc of isopropyl alcohol, 87.5 g (0.75 mol) of 48% potassium hydroxide and 1 g of tetrabutyl ammonium bromide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 223 g (0.5 mol) of C6F13I was dropwise added thereto over a period of one hour. After completion of dropwise addition, heating and refluxing were continued for 3 hours. The conversion at that time was 99.9%. A fraction with a boiling point of up to 75° C. was recovered by distillation from the reactor. This recovered liquid was washed five times with 200 g of water, and acetone and isopropyl alcohol were removed. Thus, 146 g of C6F13H having a purity of 99.9%, was obtained.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 1 l four-necked flask equipped with a stirrer, a reflux condenser, a dropping funnel and a thermometer, 200 cc of methanol, 74.3 g (1.1 mols) of 85% potassium hydroxide and 1 g of tetrabutylphosphonium bromide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 223 g (0.5 mol) of C6F13I was dropwise added thereto over a period of one hour. After completion of the dropwise addition, heating and refluxing were continued for tow hours. The conversion at that time was 98.1%. The heating and refluxing were further continued for two hours. Then, the reactor was cooled to room temperature, and 200 g of water was added to dissolve precipitated potassium iodide. The crude reaction solution was separated into two layers, and the fluorocarbon layer (lower layer) was further washed with 300 g of water to recover the fluorocarbon. Thus, 157 g of C6F13H having a purity of 99.1%, was obtained.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
74.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
223 g
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Into a 1 l four-necked flask equipped with a stirrer, a reflux condenser, a dropping funnel and a thermometer, 256 g of methanol, 3 g of isopropyl alcohol and 46.4 g (1.16 mol) of sodium hydroxide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 223 g (0.5 mol) of C6F13I was dropwise added thereto over a period of one hour. After completion of the dropwise addition, heating and refluxing were continued for 6 hours. The conversion was more than 99.9%. The reactor was cooled to room temperature, and then, 300 g of water was added to dissolve precipitated sodium iodide. The crude reaction solution was separated into two layers, and the fluorocarbon layer (lower layer) was further washed twice with 300 g of water to obtain 145 g (purity: 99.9%) of C6F13H. In the reactor, no formation of tar was observed.
Quantity
256 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
223 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Perfluorohexane
Reactant of Route 2
1H-Perfluorohexane
Reactant of Route 3
1H-Perfluorohexane
Reactant of Route 4
1H-Perfluorohexane
Reactant of Route 5
1H-Perfluorohexane
Reactant of Route 6
1H-Perfluorohexane
Customer
Q & A

Q1: What is the structural characterization of 1H-Perfluorohexane?

A1: this compound (also known as heptafluorocyclohexane) is a hydrofluoroalkane with the molecular formula C6HF7 and a molecular weight of 172.07 g/mol. While specific spectroscopic data is not provided in the excerpts, its structure can be inferred as a six-carbon chain with all but one carbon atom fully fluorinated.

Q2: How does the solubility of this compound compare to other hydrofluoroalkanes?

A: Research suggests that this compound exhibits a good model for the solubility of compounds in hydrofluoroalkane (HFA) propellants like HFA-134a and HFA-227. [] The solubilities in this compound were found to be approximately 11% and 26% of those in HFA-134a and HFA-227, respectively. [] This characteristic makes it a promising model propellant for studying the solubility of various compounds.

Q3: Has this compound been identified as a degradation product of any environmental contaminants?

A: Yes, this compound has been identified as a transformation product of 8:2 fluorotelomer alcohol (8:2 FTOH) degradation in AFFF-impacted soils under aerobic conditions. [] This finding, along with the identification of other perfluoroalkane-like compounds, points towards potential biological pathways for the degradation of PFAS at contaminated sites.

Q4: How does this compound behave as a modifier in ethylene tri/tetramerization reactions?

A: Studies show that this compound can significantly enhance the activity of a silicon-bridged N,P (PNSiP) ligand/Cr(III) catalyst system for ethylene tri/tetramerization. [] The addition of this compound as a modifier resulted in a remarkable increase in activity, producing higher yields of 1-hexene and 1-octene. [] This effect is attributed to its interaction with trimethylaluminum in the cocatalyst, enhancing the solubility of the Cr(III) catalyst. []

Q5: What are the thermal degradation products of perfluorooctanoic acid (PFOA) under an inert atmosphere, and how does this compound fit into this process?

A: Research indicates that when PFOA is heated above 450°C under a nitrogen atmosphere, it degrades into hydrofluoric acid (HF), carbon dioxide (CO2), and perfluoro-1-heptene. [] Furthermore, increasing the residence time during pyrolysis leads to the formation of additional products, including this compound. [] This suggests that this compound is a secondary product of PFOA thermal degradation.

Q6: What is the environmental fate of this compound?

A: While the provided excerpts don't delve into the specific degradation pathways of this compound, its identification as a product of both 8:2 FTOH and PFOA degradation suggests it can arise from the breakdown of larger fluorinated compounds. [, ] Further research is needed to understand its persistence, potential for bioaccumulation, and overall environmental impact.

Q7: Can this compound be used as a model to study the uptake and transformation of other fluorinated compounds in plants?

A: While not directly addressed in the provided research, the fact that this compound is a product of perfluorophosphinate (PFPiA) metabolism in wheat suggests it could serve as a starting point for investigating the fate of similar fluorinated compounds in plants. [] Understanding how plants metabolize and potentially detoxify this compound could offer insights into the broader behavior of fluorinated substances in agricultural settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.